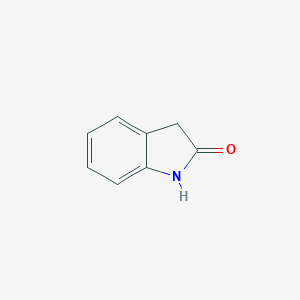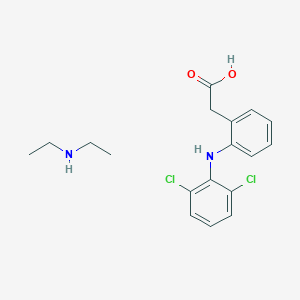
2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-
Vue d'ensemble
Description
Diazepam Impurity.
Mécanisme D'action
Target of Action
Diazepam Impurity E, also known as 6-chloro-1-methyl-4-phenylquinazolin-2-one, is a derivative of Diazepam . Diazepam primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
Diazepam enhances the effect of GABA by binding to its receptors, which leads to increased inhibitory effects of GABA . This results in sedative, muscle relaxant, anticonvulsant, and anxiolytic effects .
Biochemical Pathways
For instance, Diazepam is metabolized in the liver by the cytochrome P450 enzyme system into active metabolites such as nordazepam, temazepam, and oxazepam . These metabolites further interact with GABA receptors, contributing to the drug’s pharmacological effects .
Pharmacokinetics
Diazepam, the parent compound, is known for its high bioavailability and extensive distribution in the body . Diazepam is rapidly absorbed and has a biphasic half-life, with an initial rapid distribution phase followed by a prolonged terminal elimination phase . Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .
Result of Action
The parent compound diazepam is known to produce a calming effect by enhancing the inhibitory effects of gaba in the central nervous system . This results in reduced anxiety, muscle relaxation, anticonvulsant effects, and sedation .
Action Environment
The action, efficacy, and stability of Diazepam Impurity E can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of diazepam and its impurities . Furthermore, factors such as temperature and light exposure can also impact the stability of the compound . The presence of other substances, such as drugs or food, can also influence the absorption and metabolism of the compound .
Analyse Biochimique
Biochemical Properties
It is known that Diazepam, the parent compound, interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system . The exact enzymes, proteins, and other biomolecules that 6-chloro-1-methyl-4-phenylquinazolin-2-one interacts with are yet to be identified.
Cellular Effects
Diazepam, the parent compound, has been shown to impair both innate and adaptive immune responses
Molecular Mechanism
Diazepam, the parent compound, increases the binding of endogenous GABA to its receptors, potentiating GABAergic signaling and promoting an overall depression in brain activity . Whether 6-chloro-1-methyl-4-phenylquinazolin-2-one shares this mechanism of action is yet to be determined.
Temporal Effects in Laboratory Settings
Studies on Diazepam have shown that it remains stable in plasma and brain over time
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 6-chloro-1-methyl-4-phenylquinazolin-2-one in animal models. Studies on Diazepam have shown dose-dependent effects in both mice and rats
Metabolic Pathways
Diazepam, the parent compound, is metabolized in the liver and eliminated from the kidney
Transport and Distribution
Diazepam, the parent compound, is known to be lipophilic and is widely distributed in the body
Propriétés
IUPAC Name |
6-chloro-1-methyl-4-phenylquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-18-13-8-7-11(16)9-12(13)14(17-15(18)19)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTXCWJWQKRPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175085 | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20927-53-1 | |
| Record name | 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-6-chloro-2-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-4-PHENYL-6-CHLORO-2-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP63GON0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)












